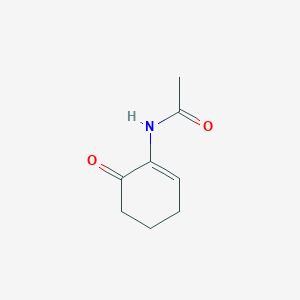

N-(6-Oxocyclohex-1-en-1-yl)acetamide

Description

Properties

CAS No. |

5908-28-1 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-(6-oxocyclohexen-1-yl)acetamide |

InChI |

InChI=1S/C8H11NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h4H,2-3,5H2,1H3,(H,9,10) |

InChI Key |

NFDPSTMPHJWFDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations:

Cyclohexenone vs. Aromatic Substituents: The target compound’s cyclohexenone ring confers conformational constraints absent in linear aryl acetamides (e.g., benzothiazole derivatives in ). This may influence solubility and metabolic stability. Diphenyl-substituted analogs (e.g., ) exhibit increased hydrophobicity (logP ~3.5 estimated) compared to the target compound (logP ~0.9 predicted), affecting membrane permeability .

Functional Group Diversity: Triazole-containing acetamides (e.g., ) show enhanced hydrogen-bonding capacity and antimicrobial activity due to the triazole’s polarity and nitrogen-rich structure. Thiadiazole derivatives (e.g., MSH in ) demonstrate metabolic instability due to the reactive sulfhydryl group, unlike the stable cyclohexenone core.

Key Findings:

- Synthetic Routes : The target compound’s synthesis is likely distinct from copper-catalyzed cycloadditions (used for triazole acetamides in ) or metabolic pathways (e.g., thiadiazole derivatives in ). A plausible route involves amidation of 6-oxocyclohex-1-en-1-amine with acetyl chloride.

- Spectroscopic Signatures: The acetamide C=O stretch (~1670–1680 cm⁻¹ in IR) is consistent across analogs . Cyclohexenone’s conjugated C=O may show a downfield shift in ¹³C NMR (~200–210 ppm), differing from aryl ketones (~190 ppm) .

Key Insights:

- Antimicrobial Potential: The target compound’s bioactivity is unreported, but cyclohexenone’s rigidity may enhance target binding compared to flexible N,N-di-oxalamides .

- Metabolic Stability: Thiadiazole acetamides (e.g., MSH) undergo rapid glutathione conjugation , whereas the target’s cyclohexenone ring may resist such modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.